1-(3,5-Dimethoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea
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Description
1-(3,5-Dimethoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea, also known as PPDU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. PPDU is a urea derivative that has been synthesized through a multi-step process involving the coupling of various chemical reagents.
Scientific Research Applications
Anticancer Potential
The structural moiety of 1-(3,5-Dimethoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea, particularly the diaryl urea fragments, has been synthesized and evaluated for antiproliferative activity against cancer cell lines. These compounds demonstrated significant effects, suggesting potential as new anticancer agents and BRAF inhibitors for further research (Feng et al., 2020).
Corrosion Inhibition
Derivatives related to the compound have been evaluated as corrosion inhibitors for mild steel in acidic solutions. These studies revealed their efficiency in forming a protective layer on the surface of mild steel, highlighting their utility in corrosion protection applications (Mistry et al., 2011).
Molecular Recognition and Structure Analysis
Research into similar urea derivatives has provided insights into their structural characteristics and molecular recognition capabilities. For example, studies on crystal structures and hydrogen bonding in urea derivatives contribute to our understanding of these compounds' interactions at the molecular level (Cho et al., 2015).
Allosteric Modulation of Receptors
The compound's structure has shown relevance in the study of cannabinoid CB1 receptor allosteric antagonism. Research indicates that derivatives can modulate neuronal excitability in the mammalian central nervous system, offering potential therapeutic alternatives to orthosteric CB1 antagonists/inverse agonists (Wang et al., 2011).
properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-30-19-13-18(14-20(15-19)31-2)25-23(29)24-17-7-5-6-16(12-17)21-8-9-22(27-26-21)28-10-3-4-11-28/h5-9,12-15H,3-4,10-11H2,1-2H3,(H2,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVMACIQKFSXQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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